BenchChemオンラインストアへようこそ!

PRN1371

FGFR1 Biochemical Potency Selectivity

Select PRN1371 for its irreversible covalent binding that sustains pan-FGFR target engagement even after drug clearance, ideal for intermittent-dosing PDX and xenograft models. Unlike futibatinib or FIIN-2, it has no SRC kinase liability, delivering a clean off-target profile suited to on-target phenotypic dissection. Retained potency against the FGFR1 V561M gatekeeper mutant makes it indispensable for resistance research.

Molecular Formula C26H30Cl2N6O4
Molecular Weight 561.5 g/mol
CAS No. 1802929-43-6
Cat. No. B610203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePRN1371
CAS1802929-43-6
SynonymsPRN-1371;  PRN1371;  PRN 1371.
Molecular FormulaC26H30Cl2N6O4
Molecular Weight561.5 g/mol
Structural Identifiers
SMILESCNC1=NC=C2C=C(C(=O)N(C2=N1)CCCN3CCN(CC3)C(=O)C=C)C4=C(C(=CC(=C4Cl)OC)OC)Cl
InChIInChI=1S/C26H30Cl2N6O4/c1-5-20(35)33-11-9-32(10-12-33)7-6-8-34-24-16(15-30-26(29-2)31-24)13-17(25(34)36)21-22(27)18(37-3)14-19(38-4)23(21)28/h5,13-15H,1,6-12H2,2-4H3,(H,29,30,31)
InChIKeyPUIXMSRTTHLNKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





PRN1371 (CAS 1802929-43-6): Irreversible Covalent Pan-FGFR1-4 Inhibitor for FGFR-Driven Oncology Research


PRN1371 (CAS 1802929-43-6) is an irreversible covalent inhibitor of the fibroblast growth factor receptor (FGFR) family, specifically targeting FGFR1, FGFR2, FGFR3, and FGFR4, as well as the colony-stimulating factor 1 receptor (CSF1R). It binds covalently to a conserved cysteine residue within the kinase active site, a mechanism that distinguishes it from reversible ATP-competitive FGFR inhibitors [1]. PRN1371 is characterized by high biochemical potency, excellent kinome-wide selectivity, and sustained target inhibition even after drug clearance [2]. It has been evaluated in a Phase 1 clinical trial (NCT02608125) for patients with advanced solid tumors and metastatic urothelial carcinoma harboring FGFR genetic alterations [3].

Why PRN1371 Cannot Be Simply Replaced by Other Pan-FGFR or Selective FGFR Inhibitors


Substituting PRN1371 with another FGFR inhibitor, even another covalent pan-FGFR agent, can lead to divergent experimental or clinical outcomes due to fundamental differences in binding mechanism, selectivity profile, and mutant sensitivity. Reversible ATP-competitive FGFR inhibitors such as erdafitinib, pemigatinib, and infigratinib lack the sustained target inhibition characteristic of covalent binders, requiring continuous drug exposure for efficacy and showing higher fold-changes in potency against common gatekeeper mutations [1]. Furthermore, even among covalent pan-FGFR inhibitors, PRN1371 exhibits a distinct off-target profile: it does not form covalent adducts with the SRC kinase or inhibit SRC and YES activities, unlike futibatinib (TAS-120) and FIIN-2, which may translate to a differentiated safety and tolerability profile [2]. These differences underscore that FGFR inhibitors are not functionally interchangeable and that procurement decisions must be guided by precise, comparator-based evidence.

Quantitative Differentiation of PRN1371 from Comparators: A Data-Driven Selection Guide


Superior Wild-Type FGFR1 Potency and Kinome-Wide Selectivity vs. Erdafitinib and Infigratinib

PRN1371 demonstrates approximately 62-fold greater biochemical potency against wild-type FGFR1 compared to erdafitinib, and approximately 72-fold greater potency compared to infigratinib, under comparable biochemical assay conditions. This potency is coupled with excellent kinome-wide selectivity; PRN1371 inhibits VEGFR2 with an IC50 of 705 nM and shows no significant activity against a panel of 250 kinases at 1 µM [1]. In contrast, erdafitinib and infigratinib exhibit VEGFR2 IC50 values of 36.8 nM and 180 nM respectively, indicating a narrower selectivity window [2].

FGFR1 Biochemical Potency Selectivity

Enhanced Potency Against FGFR1 V561M Gatekeeper Mutant Relative to Futibatinib and FIIN-2

Against the clinically relevant FGFR1 V561M gatekeeper mutant, PRN1371 retains an IC50 of 84 nM, representing a 34-fold loss of potency relative to wild-type. In direct comparison, futibatinib (TAS-120) shows an IC50 of 224 nM against the same mutant, a 29-fold shift from wild-type, while FIIN-2 shows an IC50 of 216 nM, a 34-fold shift. While the fold-change is similar, the absolute IC50 value of PRN1371 is 2.7-fold lower than that of futibatinib and 2.6-fold lower than FIIN-2 [1]. This suggests that PRN1371 may achieve more effective target engagement at clinically achievable concentrations in tumors harboring this mutation.

Gatekeeper Mutation FGFR1 V561M Drug Resistance

Absence of SRC Kinase Off-Target Activity: A Key Differentiator from Futibatinib and FIIN-2

Unlike the covalent pan-FGFR inhibitors futibatinib (TAS-120) and FIIN-2, PRN1371 does not form a covalent adduct with the SRC kinase, nor does it inhibit SRC or YES kinase activities in biochemical assays [1]. This is a critical point of differentiation, as SRC is a non-receptor tyrosine kinase involved in multiple signaling pathways and its inhibition can contribute to off-target toxicities. In contrast, futibatinib and FIIN-2 have been shown to covalently modify and inhibit SRC and YES [2].

Off-Target Selectivity SRC Kinase Profiling

Sustained Target Inhibition Post-Clearance: A Pharmacological Advantage Over Reversible FGFR Inhibitors

PRN1371's irreversible covalent binding mechanism results in sustained inhibition of FGFR signaling even after the drug has been cleared from circulation. In vivo, PRN1371 maintained FGFR inhibition not only when plasma drug levels were high but also after drug clearance [1]. This is in contrast to reversible ATP-competitive FGFR inhibitors such as erdafitinib, pemigatinib, and infigratinib, where target inhibition is directly dependent on continuous drug exposure and plasma concentration. Furthermore, PRN1371 demonstrates prolonged target engagement in cellular assays, with 96% FGFR1 occupancy maintained at 24 hours post-washout .

Target Engagement Pharmacodynamics Sustained Inhibition

Robust Oral Bioavailability and Favorable Pharmacokinetic Profile in Preclinical Species

Preclinical pharmacokinetic studies in rats demonstrate that PRN1371, despite exhibiting rapid intravenous clearance (Cl = 160 mL/min/kg), achieves high oral exposure when dosed orally at 20 mg/kg, with an AUC of 4348 h·ng/mL and a reasonable half-life of 3.8 hours [1]. This profile supports once-daily oral dosing in clinical trials [2]. While cross-study comparisons are limited, this oral bioavailability is a key differentiator from other covalent FGFR inhibitors, such as FIIN-2, which is not orally bioavailable and is primarily a tool compound.

Pharmacokinetics Oral Bioavailability Preclinical

Recommended Preclinical and Translational Research Applications for PRN1371 Based on Differentiated Evidence


In Vivo Efficacy Studies in FGFR-Driven Tumor Models Requiring Sustained Target Suppression

PRN1371 is particularly well-suited for long-term in vivo xenograft or patient-derived xenograft (PDX) studies where sustained inhibition of FGFR signaling is desired, even with intermittent dosing schedules. Its irreversible covalent binding mechanism allows for durable tumor regression and sustained pharmacodynamic effects even after drug clearance, as demonstrated in multiple tumor xenograft models [1]. This feature reduces the need for continuous high drug exposure and can better mimic clinical scenarios of intermittent dosing.

Investigating Resistance Mechanisms to FGFR Inhibition, Particularly Gatekeeper Mutations

Given its retained potency against the FGFR1 V561M gatekeeper mutant (IC50 = 84 nM) [2], PRN1371 serves as a valuable tool for studying acquired resistance to FGFR inhibitors. Researchers can employ PRN1371 in head-to-head comparisons with reversible FGFR inhibitors (e.g., erdafitinib, pemigatinib) or other covalent inhibitors (e.g., futibatinib) to elucidate differential sensitivity profiles and identify optimal sequential or combination strategies to overcome resistance.

Kinase Selectivity Profiling and Off-Target Toxicity Assessment

PRN1371's clean off-target profile, specifically its lack of SRC and YES kinase inhibition [3], makes it an ideal reference compound for studies aiming to dissect the contribution of on-target FGFR inhibition versus off-target kinase engagement to observed phenotypes or toxicities. This is especially relevant when comparing the safety and tolerability profiles of different FGFR inhibitors in preclinical models.

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Oral FGFR Inhibitors

The well-characterized oral pharmacokinetic profile of PRN1371 in rats (AUC = 4348 h·ng/mL at 20 mg/kg, t1/2 = 3.8 h) [1] supports its use in PK/PD modeling studies. Researchers can leverage this data to design dosing regimens for efficacy studies, correlate plasma exposure with target engagement, and benchmark against other orally bioavailable FGFR inhibitors to inform lead optimization and candidate selection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for PRN1371

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.